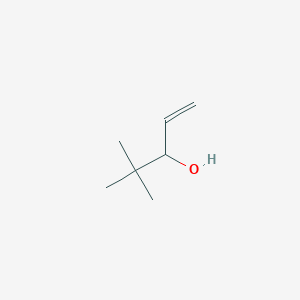

4,4-Dimethylpent-1-en-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4-Dimethylpent-1-en-3-ol is a chemical compound with the molecular formula C7H14O . It has a molecular weight of 114.19 and is a liquid at room temperature . The IUPAC name for this compound is 4,4-dimethyl-1-penten-3-ol .

Molecular Structure Analysis

The InChI code for 4,4-Dimethylpent-1-en-3-ol is 1S/C7H14O/c1-5-6(8)7(2,3)4/h5-6,8H,1H2,2-4H3 . This indicates that the molecule consists of a pentene group with two methyl groups attached to the fourth carbon and a hydroxyl group attached to the third carbon.Physical And Chemical Properties Analysis

4,4-Dimethylpent-1-en-3-ol is a liquid at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, density, and solubility were not found in the retrieved data.Applications De Recherche Scientifique

Green Chemistry and Biomass Conversion

Background: Biomass is increasingly recognized as a sustainable alternative to fossil fuels due to its renewable nature. Furan derivatives, such as 5-hydroxymethylfurfural (HMF), play a pivotal role in this context.

Application: 4,4-Dimethylpent-1-en-3-ol is synthesized through a two-step process. First, N-acetylglucosamine undergoes catalytic transformation into HMF. Subsequently, HMF reacts with 3,3-Dimethyl-2-butanone to yield 4,4-Dimethylpent-1-en-3-ol. This approach not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .

Chalcone Synthesis

Background: Chalcones are versatile compounds with a central enone bridge. They exhibit considerable chemical reactivity and find applications in medicinal chemistry, agriculture, and materials science.

Application: 4,4-Dimethylpent-1-en-3-ol serves as a precursor for chalcone synthesis. By reacting with appropriate aromatic aldehydes, it forms chalcones—a class of compounds known for their diverse biological activities. Researchers explore these derivatives for their potential as anticancer agents, antioxidants, and antimicrobial agents .

Flavor and Fragrance Industry

Background: Furan derivatives contribute to the sensory aspects of flavors and fragrances. Their unique structures impart pleasant aromas and tastes.

Application: 4,4-Dimethylpent-1-en-3-ol possesses a furan ring, making it relevant in the flavor and fragrance industry. Its sweet, fruity, and woody notes find use in perfumes, cosmetics, and food additives .

Organic Synthesis and Catalysis

Background: Organic synthesis often relies on efficient catalytic processes. Novel compounds broaden the scope of synthetic methodologies.

Application: The successful synthesis of 4,4-Dimethylpent-1-en-3-ol highlights advancements in catalytic organic synthesis. Researchers explore its reactivity, selectivity, and potential applications in designing new catalysts and sustainable reaction pathways .

Safety and Hazards

Propriétés

IUPAC Name |

4,4-dimethylpent-1-en-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-5-6(8)7(2,3)4/h5-6,8H,1H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZYULDCQRMQIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(2,5-difluorophenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B2676382.png)

![Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2676383.png)

![2-fluoro-N-[2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2676384.png)

![5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2676387.png)

![2-(3,4-dimethoxyphenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2676388.png)

![3-(benzyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2676395.png)

![6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2676396.png)

![N-[[1-(2-Phenylethyl)triazol-4-yl]methyl]butanamide](/img/structure/B2676399.png)

![N-(2,3-dimethylphenyl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676400.png)